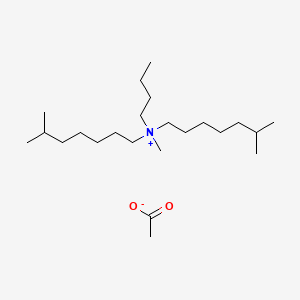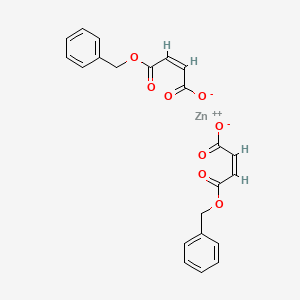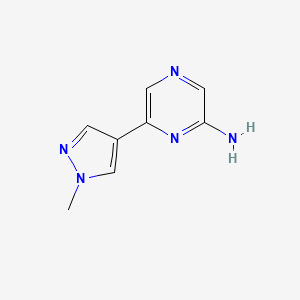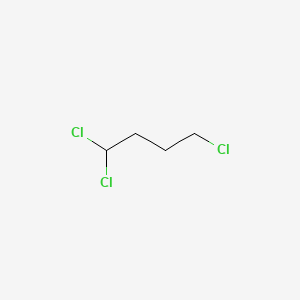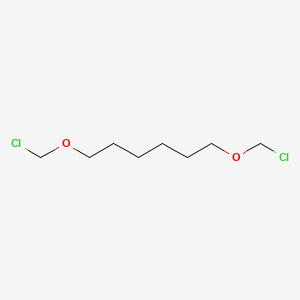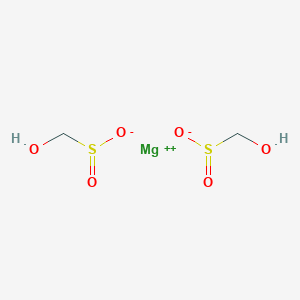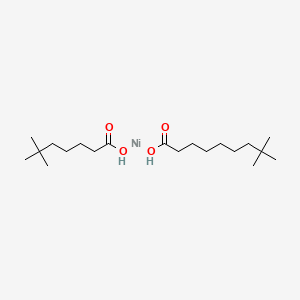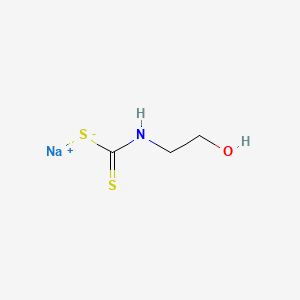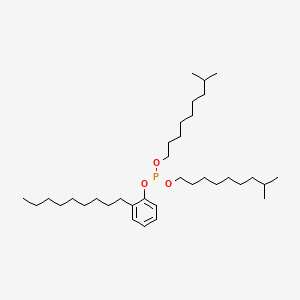
Sodium cortisone sulfate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Sodium cortisone sulfate is a corticosteroid derivative used in various medical and scientific applications. It is a sodium salt form of cortisone sulfate, which is a metabolite of cortisone. Cortisone itself is a glucocorticoid hormone produced by the adrenal cortex and is involved in the regulation of inflammation, immune response, and metabolism.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of sodium cortisone sulfate typically involves the sulfation of cortisone. This process can be achieved through the reaction of cortisone with sulfur trioxide or chlorosulfonic acid in the presence of a base such as pyridine. The reaction conditions often require careful control of temperature and pH to ensure the successful formation of the sulfate ester.
Industrial Production Methods: Industrial production of this compound involves large-scale sulfation processes. These processes utilize advanced techniques such as continuous flow reactors to maintain optimal reaction conditions and ensure high yield and purity of the final product. The use of automated systems allows for precise control over the reaction parameters, reducing the risk of side reactions and impurities.
Analyse Des Réactions Chimiques
Types of Reactions: Sodium cortisone sulfate undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form cortisone sulfate.
Reduction: Reduction reactions can convert it back to cortisone.
Substitution: It can participate in substitution reactions where the sulfate group is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like alkyl halides and acyl chlorides can be used for substitution reactions.
Major Products Formed:
Oxidation: Cortisone sulfate.
Reduction: Cortisone.
Substitution: Various cortisone derivatives depending on the substituent introduced.
Applications De Recherche Scientifique
Sodium cortisone sulfate has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a standard in analytical chemistry.
Biology: It is employed in studies related to hormone regulation and metabolic pathways.
Medicine: It is used in the development of corticosteroid-based drugs and in the treatment of inflammatory and autoimmune diseases.
Industry: It is utilized in the production of pharmaceuticals and as an intermediate in the synthesis of other corticosteroid compounds.
Mécanisme D'action
Sodium cortisone sulfate exerts its effects by binding to glucocorticoid receptors in the cytoplasm of target cells. This binding leads to the translocation of the receptor-ligand complex into the nucleus, where it interacts with specific DNA sequences to regulate the transcription of target genes. The resulting changes in gene expression lead to the anti-inflammatory and immunosuppressive effects of the compound. Key molecular targets include cytokines, chemokines, and other mediators of inflammation.
Comparaison Avec Des Composés Similaires
- Cortisol sulfate sodium
- Hydrocortisone sodium succinate
- Cortisone acetate
- Prednisolone sodium phosphate
Comparison: Sodium cortisone sulfate is unique in its specific sulfation pattern, which influences its solubility, stability, and biological activity. Compared to cortisol sulfate sodium, it has a different metabolic profile and is used in distinct therapeutic contexts. Hydrocortisone sodium succinate and cortisone acetate are also corticosteroid derivatives but differ in their esterification and pharmacokinetic properties. Prednisolone sodium phosphate is another corticosteroid with a different therapeutic application and potency.
Propriétés
Numéro CAS |
2681-67-6 |
|---|---|
Formule moléculaire |
C21H27NaO8S |
Poids moléculaire |
462.5 g/mol |
Nom IUPAC |
sodium;[2-[(8S,9S,10R,13S,14S,17R)-17-hydroxy-10,13-dimethyl-3,11-dioxo-1,2,6,7,8,9,12,14,15,16-decahydrocyclopenta[a]phenanthren-17-yl]-2-oxoethyl] sulfate |
InChI |
InChI=1S/C21H28O8S.Na/c1-19-7-5-13(22)9-12(19)3-4-14-15-6-8-21(25,17(24)11-29-30(26,27)28)20(15,2)10-16(23)18(14)19;/h9,14-15,18,25H,3-8,10-11H2,1-2H3,(H,26,27,28);/q;+1/p-1/t14-,15-,18+,19-,20-,21-;/m0./s1 |
Clé InChI |
CKCQAVLXEMPVTM-HNGAPHHWSA-M |
SMILES isomérique |
C[C@]12CCC(=O)C=C1CC[C@@H]3[C@@H]2C(=O)C[C@]4([C@H]3CC[C@@]4(C(=O)COS(=O)(=O)[O-])O)C.[Na+] |
SMILES canonique |
CC12CCC(=O)C=C1CCC3C2C(=O)CC4(C3CCC4(C(=O)COS(=O)(=O)[O-])O)C.[Na+] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


